Guanosine diphosphate mannose
Description
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSCBBUIHUTGJ-GDJBGNAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027237 | |
| Record name | Guanosine diphosphate mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine diphosphate mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3123-67-9 | |
| Record name | GDP-mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine diphosphate mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine diphosphate mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine diphosphate mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Coupling of α-D-Mannose 1-Phosphate with Guanosine 5′-Monophosphate Derivatives
- The non-enzymic chemical route starts with α-D-mannose 1-phosphate, which is coupled to guanosine 5′-monophosphate dibutyl phosphinothio anhydride (GMP-anhydride). This reaction yields GDP-mannose with approximately 40% yield.
- The process requires careful control of reaction conditions to ensure effective coupling and minimize side reactions.
Synthesis of Deuterated GDP-Mannose Analogues
- An improved synthetic route for deuterated GDP-mannose involves oxidation of the anomeric hydroxyl group of mannose to a ketone, followed by reduction with sodium borodeuteride to incorporate deuterium at the C-1 position.
- Subsequently, the mannose monophosphate intermediate is coupled with guanosine 5′-monophosphomorpholidate to form the labeled GDP-mannose.
- This method is particularly useful for mechanistic studies of mannosyltransferase enzymes.
- The final product is obtained as a bis(triethylamine) salt with high purity, confirmed by mass spectrometry (found m/z 796.2768 for C46H44DO9PNa).
Enzymatic Synthesis Methods
Enzymatic synthesis offers a biologically relevant and often more selective route to GDP-mannose:
GDP-Mannose Pyrophosphorylase Catalyzed Reaction
- The enzymic route involves coupling α-D-mannose 1-phosphate with guanosine 5′-triphosphate (GTP) catalyzed by the enzyme GDP-mannose pyrophosphorylase.
- This method yields GDP-mannose with approximately 37% efficiency.
- The enzymatic approach is advantageous due to its regio- and stereoselectivity, mimicking natural biosynthetic pathways.
Comparative Summary of Preparation Methods
| Preparation Route | Starting Materials | Catalyst/Enzyme | Yield (%) | Notes |
|---|---|---|---|---|
| Chemical coupling with GMP-anhydride | α-D-Mannose 1-phosphate + GMP-anhydride | Chemical catalyst (phosphinothio anhydride) | ~40 | Non-enzymic, requires careful reaction control |
| Enzymatic synthesis | α-D-Mannose 1-phosphate + GTP | GDP-mannose pyrophosphorylase | ~37 | Biologically relevant, regio- and stereoselective |
| Deuterated GDP-mannose synthesis | Tetrabenzylated mannose monophosphate + guanosine 5′-monophosphomorpholidate | Pd/C catalyst for hydrogenation; chemical coupling | Not specified | Incorporates deuterium at C-1, useful for enzymatic mechanism studies |
Detailed Research Findings and Notes
- The chemical synthesis route involving GMP-anhydride allows for the preparation of GDP-mannose analogues, which can be used for further biochemical studies and inhibitor design.
- The enzymatic method, while slightly lower in yield, provides a more natural product suitable for biological assays.
- The deuterated GDP-mannose synthesis route is significant for isotope labeling, enabling detailed mechanistic studies of mannosyltransferase enzymes.
- Purification steps typically involve solvent evaporation, filtration through celite, and repeated drying under inert atmosphere to ensure product stability and purity.
- Analytical characterization includes mass spectrometry and chromatographic methods to confirm the identity and labeling of the synthesized GDP-mannose.
Chemical Reactions Analysis
Conversion to GDP-Fucose
GDP-mannose can be converted into GDP-fucose through a series of enzymatic reactions:
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GDP-Mannose 4,6-Dehydratase Reaction :
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Enzyme: GDP-mannose 4,6-dehydratase (EC 4.2.1.47)
-
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Epimerization :
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Enzyme: GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase
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These transformations are essential for the production of fucosylated compounds .
Glycosylation Reactions
GDP-mannose participates in several glycosylation reactions:
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Transfer to Dolichol Phosphate :
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Enzyme: Dolichol-phosphate mannosyltransferase
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This reaction is critical for N-glycosylation and O-mannosylation processes in protein biosynthesis .
Mannosylation Reactions
Several mannosyltransferases utilize GDP-mannose as a substrate to transfer mannose residues to various acceptors:
Scientific Research Applications
Role in Glycosylation
GDP-mannose is primarily recognized as a donor of activated mannose in glycosylation, which is vital for the synthesis of glycoproteins and glycolipids. Glycosylation influences protein folding, stability, and function, affecting various cellular processes including:
- Cell Recognition: Glycoproteins play essential roles in cell-cell interactions and signaling.
- Immune Response: GDP-mannose is involved in the glycosylation of proteins that mediate immune responses against pathogens .
Table 1: Key Functions of GDP-Mannose in Glycosylation
| Function | Description |
|---|---|
| Cell Recognition | Modulates interactions between cells |
| Protein Stability | Enhances structural integrity of glycoproteins |
| Immune Response | Facilitates recognition and response to pathogens |
Metabolic Pathways
GDP-mannose is synthesized from GTP and mannose-6-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. This pathway is crucial for producing other nucleotide sugars, such as GDP-fucose, which are involved in further glycosylation processes .
Therapeutic Applications
Recent studies have highlighted the potential of GDP-mannose in cancer therapy, particularly for triple-negative breast cancer (TNBC). Research indicates that:
- Inhibition of Homologous Recombination Repair (HRR): GDP-mannose can suppress HRR pathways, making cancer cells more susceptible to DNA-damaging agents like platinum drugs and PARP inhibitors. This effect is particularly beneficial for TNBCs with low homologous recombination deficiency scores .
- Enhancement of Antitumor Immunity: The combination of GDP-mannose with DNA-damaging agents can activate STING-dependent immune responses, providing a dual therapeutic approach .
Detection and Measurement Techniques
The detection of GDP-mannose has advanced with techniques such as Magnetic Resonance Spectroscopy (MRS), which allows for the measurement of its concentration in biological tissues. For instance, studies have reported the detection of GDP-mannose in human brain tissue, revealing insights into its metabolic role in neurological conditions .
Environmental and Industrial Applications
Beyond biological systems, GDP-mannose has implications in environmental science and biotechnology. Its role in microbial metabolism can be harnessed for developing biosensors that detect specific compounds or environmental changes . Moreover, GDP-mannose can be utilized in creating molecularly imprinted polymers (MIPs) for sensor applications due to its unique binding properties.
Table 2: Applications of GDP-Mannose Beyond Biology
| Application | Description |
|---|---|
| Biosensors | Used in MIPs for detecting environmental changes |
| Biotechnology | Potential use in drug delivery systems |
Case Studies
Several case studies illustrate the diverse applications of GDP-mannose:
- Cancer Treatment: A study demonstrated that supplementing TNBC cell lines with GDP-mannose enhanced their sensitivity to chemotherapy by disrupting HRR pathways .
- Neurodegenerative Diseases: Research has linked altered levels of GDP-mannose to neurodegenerative diseases, suggesting its role as a biomarker for disease progression .
Mechanism of Action
GDP-mannose exerts its effects through the action of mannosyltransferases, which transfer mannose residues to target molecules. The molecular targets include glycoproteins and glycolipids, and the pathways involved are glycoprotein and glycolipid biosynthesis. The transfer of mannose residues is essential for the proper folding and function of these molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural and Functional Comparisons
GDP-Fucose
- Structure: Derived from GDP-mannose via epimerization and reduction of the C-3 and C-5 hydroxyl groups of mannose .
- Biosynthesis: Requires TPNH-dependent enzymes (e.g., GDP-mannose 4,6-dehydratase) to convert GDP-mannose to GDP-fucose .
- Role : Essential for fucosylation of glycans, influencing cell-cell recognition, immune responses, and pathogen adhesion .
GDP-2-Deoxy-D-Glucose (GDP-2dGlc)
- Structure : 2-deoxy analog of glucose linked to GDP.
- Function: Acts as a competitive inhibitor of dolichyl-phosphate mannosyltransferase (DPMS), blocking mannose transfer in glycosylation .
- Applications : Used to study glycosylation defects and metabolic disorders .
UDP-Mannose
- Structure: Uridine diphosphate-linked mannose.
- Role: Predominantly involved in bacterial cell wall synthesis (e.g., O-antigen formation) and plant polysaccharide biosynthesis, contrasting with GDP-mannose’s eukaryotic glycosylation role .
Dolichyl Mannosyl Phosphate
- Structure: Mannose linked to dolichol phosphate.
- Function: Direct mannose donor for N-linked glycoprotein assembly in the endoplasmic reticulum .
- Enzymatic Specificity: GDP-mannose donates mannose to dolichyl phosphate via DPMS, whereas UDP-mannose is utilized in distinct pathways .
Enzymatic Interactions and Inhibition Profiles
Key Differences in Enzymatic Products
- GDP-Mannose Hydrolases: E. coli GDPMH cleaves GDP-mannose into GDP and mannose, while GDPMK produces GMP and mannose-1-phosphate . Genomic Context: GDPMH is co-localized with O-antigen synthesis genes, unlike GDPMK .
Biological Activity
Guanosine diphosphate mannose (GDP-mannose) is a crucial nucleotide sugar that plays a significant role in various biological processes, particularly in glycosylation pathways. This article explores its biological activity, enzymatic functions, and implications in health and disease, supported by case studies and research findings.
Overview of this compound
GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanyltransferase beta (GMPPB) . It serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper folding and function of glycoproteins and glycolipids.
Enzymatic Functions
GDP-mannose is involved in several enzymatic reactions critical for cellular processes:
- Mannosyltransferase Reactions : GDP-mannose acts as a substrate for various mannosyltransferases, which facilitate the transfer of mannose to target molecules.
- Formation of Dolichol Phosphate Mannose : GDP-mannose is converted to dolichol phosphate mannose (Dol-P-Man) by dolichol-phosphate mannosyltransferase (DPM1) , which is vital for N-glycosylation and O-mannosylation of proteins .
Key Reactions Involving GDP-Mannose
| Reaction | Enzyme | Details |
|---|---|---|
| GDP-mannose + Dolichol → GDP + Dolichyl phosphate D-mannose | DPM1 | Essential for protein glycosylation. |
| GDP-mannose → GDP-4-Dehydro-6-deoxy-D-mannose + H2O | GDP-mannose 4,6-dehydratase (GMDS) | Involved in the conversion to GDP-fucose. |
| GDP-mannose + (N-Acetylglucosaminyl)2-diphosphodolichol → GDP + β-1,4-D-mannosylchitobiosyldiphosphodolichol | ALG1 | Participates in lipid-linked oligosaccharide formation. |
Role in Glycosylation
Glycosylation is a critical post-translational modification that influences protein stability, localization, and function. Deficiencies or mutations in the enzymes related to GDP-mannose metabolism can lead to congenital disorders of glycosylation (CDGs), which are characterized by multisystem involvement, including neurological and immunological dysfunctions .
Case Studies
- Congenital Disorders of Glycosylation (CDG) : Research has shown that mutations affecting GDP-mannose synthesis or utilization can lead to severe clinical phenotypes. For instance, PMM2-CDG is linked to mutations in the phosphomannomutase 2 gene, leading to impaired GDP-mannose production and subsequent glycosylation defects .
- Muscular Dystrophy : Recent studies have identified mutations in the GMPPB gene associated with muscular dystrophy. These mutations disrupt GDP-mannose synthesis, highlighting the compound's importance in muscle health .
- Neuroaxonal Dystrophy : In conditions like infantile neuroaxonal dystrophy, deficiencies in glycosylation pathways involving GDP-mannose have been implicated, indicating its critical role in neuronal health .
Q & A
Q. What experimental approaches are used to track GDP-mannose metabolism in glycosylation pathways?
GDP-mannose serves as a critical mannose donor for glycoprotein and glycolipid synthesis. To study its metabolic flux, researchers employ isotopic labeling (e.g., H- or C-mannose) combined with LC-MS/MS to trace incorporation into glycoconjugates . For example, H-labeled GDP-mannose (20–60 Ci/mmol) is used in enzymatic assays to quantify mannosyltransferase activity . Additionally, high-pH anion exchange chromatography (HPAEC) can resolve phosphorylated intermediates like mannose-6-phosphate and GDP-mannose in cell lysates .
Q. How is GDP-mannose quantified in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying GDP-mannose due to its sensitivity. A validated protocol involves metabolite extraction using cold methanol/water, followed by separation on a CarboPac PA1 column with electrochemical detection . Alternatively, P-MRS at 7 Tesla non-invasively detects GDP-mannose in human brain tissue, identifying its phosphomannosyl group (Pβ) at −10.7 ppm . Reported concentrations in human brain are ~0.02 mM, 15-fold lower than UDP-sugars .
Q. What role does GDP-mannose play in congenital disorders of glycosylation (CDGs)?
In MPI-CDG , mutations in mannose phosphate isomerase block fructose-6-phosphate conversion to mannose-6-phosphate, depleting GDP-mannose and impairing N-glycan synthesis . Researchers model this by culturing fibroblasts in mannose-free media and supplementing exogenous mannose to bypass the defect, observing ATP depletion due to phosphorylation-dephosphorylation cycling .
Advanced Research Questions
Q. How can conflicting data on GDP-mannose metabolic flux be resolved in disease models?
Discrepancies often arise from tissue-specific enzyme expression or nutrient availability. A methodological solution involves dual isotopic tracing (e.g., C-glucose and H-mannose) paired with compartmentalized metabolic modeling to distinguish cytosolic vs. endoplasmic reticulum GDP-mannose pools . For example, 2-deoxyglucose (2DG) inhibits hexokinase, reducing mannose-6-phosphate levels, which can clarify flux dependencies in Th17 cell differentiation studies .
Q. What challenges arise in studying GDP-mannose-dependent enzymes like dolichol phosphate mannose synthase (DPMS)?
DPMS transfers mannose from GDP-mannose to dolichol phosphate, a key step in N-glycosylation. Challenges include:
- Substrate specificity : GDP-mannose analogues with deoxy/fluoro substitutions (e.g., 2-deoxy-GDP-mannose) show reduced activity, requiring mutagenesis to map enzyme active sites .
- Membrane localization : DPMS is integral to the ER membrane, necessitating detergent-based purification and liposome reconstitution for in vitro assays . Table: Kinetic Parameters of DPMS from Aspergillus niger
| Substrate | (μM) | (nmol/min/mg) |
|---|---|---|
| GDP-mannose | 12.3 | 8.7 |
| Dolichol phosphate | 0.45 | 7.2 |
Q. How do researchers address interference from UDP-sugars when analyzing GDP-mannose in complex metabolomes?
UDP-glucose and UDP-N-acetylglucosamine signals overlap with GDP-mannose in P-MRS. To mitigate this:
Q. What strategies are used to design GDP-mannose biosynthesis inhibitors for therapeutic applications?
Targeting GDP-mannose pyrophosphorylase (GMPPB), a key biosynthetic enzyme:
- Transition-state analogues : Iminosugar-based inhibitors (e.g., 1-deoxymannojirimycin) mimic mannose-6-phosphate, competing with substrates .
- High-throughput screening : Fluorescent GDP-mannose analogues (e.g., BODIPY-labeled) enable real-time monitoring of GMPPB activity in inhibitor assays .
Data Contradiction Analysis
Q. Why do GDP-mannose levels vary significantly across cell types despite similar glycosylation demands?
Discrepancies stem from:
- Nutrient sensing : Cancer cells upregulate hexosamine biosynthesis pathway (HBP) under hypoxia, increasing GDP-mannose pools by 3-fold compared to normal cells .
- Species-specific metabolism : Bacteria like Pseudomonas aeruginosa utilize GDP-mannose for alginate synthesis, requiring bacterial vs. mammalian enzyme profiling to avoid off-target effects in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
